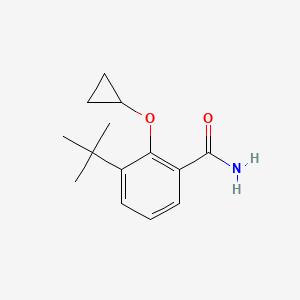
3-Tert-butyl-2-cyclopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-2-cyclopropoxybenzamide is an organic compound characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-2-cyclopropoxybenzamide typically involves the following steps:
Formation of 3-Tert-butyl-2-hydroxybenzaldehyde: This intermediate can be synthesized using ethylbromide and 2-tert-butylphenol.
Cyclopropanation: The hydroxy group of 3-Tert-butyl-2-hydroxybenzaldehyde is converted to a cyclopropoxy group using appropriate reagents and conditions.
Amidation: The final step involves the reaction of the cyclopropoxybenzaldehyde with an amine to form the benzamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-2-cyclopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzamide moiety to amines or other reduced forms.
Substitution: The tert-butyl and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological properties.
Industry: It may be used in the development of new materials or as an intermediate in industrial chemical processes.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-2-cyclopropoxybenzamide would depend on its specific interactions with molecular targets. Potential pathways include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.
Reactive Intermediates: The compound may form reactive intermediates that interact with biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- 3-Tert-butyl-2-hydroxybenzamide
- 3-Tert-butyl-2-methoxybenzamide
- 3-Tert-butyl-2-ethoxybenzamide
Comparison: 3-Tert-butyl-2-cyclopropoxybenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-tert-butyl-2-cyclopropyloxybenzamide |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)11-6-4-5-10(13(15)16)12(11)17-9-7-8-9/h4-6,9H,7-8H2,1-3H3,(H2,15,16) |
InChI Key |
KSWCKRLOUKMVNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OC2CC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















